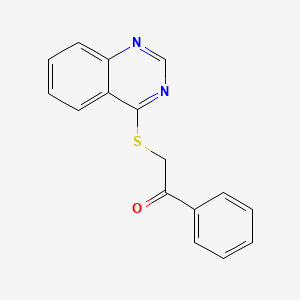

1-phenyl-2-(4-quinazolinylthio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Electrochemical syntheses of new arylthiobenzazoles, closely related to the desired compound, have been explored through oxidation of various precursors in the presence of nucleophiles, showing the potential application of electrochemical methods in synthesizing such compounds (Amani & Nematollahi, 2012).

- Synthesis involving the reaction of acetophenone with thiourea forming phenylthiazolyl derivatives, further reacted with various acids and amines, demonstrates the complexity and variability in the synthesis of quinazolinyl compounds (Badwaik et al., 2009).

Molecular Structure Analysis

- FT-IR, NBO, HOMO-LUMO, and MEP analysis of similar compounds, providing insights into the stability, charge transfer, and reactive parts of the molecule, are crucial for understanding the molecular structure of quinazolinyl derivatives (Mary et al., 2015).

- Crystallographic analysis and DFT calculations of related quinazolinyl derivatives help in understanding the molecular geometry and electronic properties, essential for comprehending the molecular structure of such compounds (Liu et al., 2022).

Chemical Reactions and Properties

- The synthesis of quinazolinones from various precursors, as demonstrated in multiple studies, sheds light on the chemical reactions and properties of quinazolinyl derivatives. These studies reveal the versatility and reactivity of such compounds under different conditions (Cheng et al., 2013).

Physical Properties Analysis

- Physical properties like melting points, solubility, and crystalline structure can be inferred from the synthesis and characterization studies of similar compounds. These properties are critical in determining the practical applications and handling of quinazolinyl derivatives (Ji et al., 2017).

Chemical Properties Analysis

- The chemical properties, such as reactivity with various nucleophiles, electrophilic and nucleophilic sites, and potential for forming complexes with metals, can be understood from the synthesis and reaction studies of related quinazolinyl compounds (Ozaki et al., 1980).

Applications De Recherche Scientifique

Electrochemical Synthesis and Oxidation Studies

Research by Amani and Nematollahi (2012) demonstrates the electrochemical synthesis of new arylthiobenzazoles via the electrochemical oxidation of related compounds in the presence of nucleophiles, suggesting potential pathways for synthesizing derivatives of 1-phenyl-2-(4-quinazolinylthio)ethanone. This study highlights the versatility of electrochemical methods in generating compounds with potential biological activities (Amani & Nematollahi, 2012).

Synthesis and Antibacterial Evaluation

Badwaik et al. (2009) explored the synthesis and evaluation of phenylthiazole and quinazoline combination derivatives, indicating the biological interest of these compounds. Although not directly related to 1-phenyl-2-(4-quinazolinylthio)ethanone, this study provides insight into the potential antibacterial applications of related quinazoline derivatives (Badwaik et al., 2009).

Microwave-promoted Syntheses

Portela-Cubillo et al. (2009) described a microwave-promoted method for synthesizing quinazolines, showcasing an efficient approach to creating quinazoline derivatives, which could be applicable for derivatives of 1-phenyl-2-(4-quinazolinylthio)ethanone. This method is noted for its rapidity and convenience, offering a valuable technique for generating biologically active quinazoline compounds (Portela-Cubillo et al., 2009).

Antimicrobial Agents Synthesis

Aly (2010) conducted a study on the synthesis of novel quinazoline derivatives with antimicrobial activities, highlighting the potential of quinazoline compounds in combating microbial infections. This research supports the exploration of 1-phenyl-2-(4-quinazolinylthio)ethanone derivatives for their antimicrobial properties (Aly, 2010).

Eco-friendly Oxidation Approaches

Samandram et al. (2021) described an eco-friendly H2O2 oxidation method for converting dihydroquinazoline-3-oxides to quinazoline-3-oxides, demonstrating the potential for environmentally benign synthesis routes. This study might offer insights into green chemistry approaches for the synthesis of 1-phenyl-2-(4-quinazolinylthio)ethanone derivatives (Samandram et al., 2021).

Propriétés

IUPAC Name |

1-phenyl-2-quinazolin-4-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-20-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEPUPXYQONQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352295 |

Source

|

| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |

CAS RN |

31737-18-5 |

Source

|

| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)